methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate
Overview
Description
Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound, in particular, features a fluorinated indole moiety, which can enhance its biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoroindole.
Amination: The 4-fluoroindole undergoes an amination reaction to introduce the amino group at the 2-position.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom in the indole ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, influencing biological processes. The fluorine atom can enhance its binding affinity and stability, making it a potent compound in biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(1H-indol-3-yl)propanoate: Lacks the fluorine atom, which may result in different biological activities.
Methyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate: Contains a methoxy group instead of a fluorine atom, leading to variations in its properties.
Uniqueness
The presence of the fluorine atom in methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate makes it unique compared to other indole derivatives. Fluorine can significantly enhance the compound’s biological activity, stability, and binding affinity to molecular targets .
Properties
IUPAC Name |
methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-17-12(16)9(14)5-7-6-15-10-4-2-3-8(13)11(7)10/h2-4,6,9,15H,5,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYNPXVEKXATPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=C1C(=CC=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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